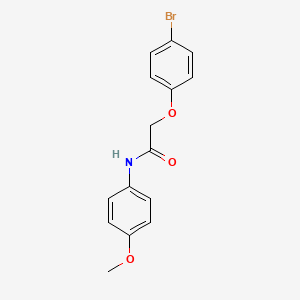

![molecular formula C13H12N6O5 B5542456 4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)

4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis, analysis, and study of the molecular structure, chemical reactions, and properties of compounds related to 1,2,4-triazine derivatives are of great interest in the field of organic chemistry due to their potential applications in medicinal chemistry, pharmacology, and fine organic synthesis. These compounds, including the one specified, are part of a broader category of triazines that are known for their versatility in chemical reactions and significant biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives can be achieved through various methods, including the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide. This process results in mixtures that can be separated by fractional crystallization directly from the reaction mixture, involving a sequence of nucleophilic transformations (Kobelev et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by significant stability and complex formation. For example, the crystal structure analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one revealed extensive intermolecular hydrogen bonding and pi-pi stacking interactions, indicative of the structural stability and potential for complex formation (Hwang et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions, ring transformations, and hydrolysis, reflecting their reactive nature and versatility. For instance, the reactions of substituted 4-amino-1,2,4-triazines with bromine in glacial acetic acid result in dibromo compounds that can further react to produce novel spiro heterocycles, demonstrating the wide range of chemical transformations these compounds can undergo (Dabholkar & Ravi, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel spiro heterocycles containing a triazine nucleus has been explored, showcasing the compound's utility in creating structures with potential microbiological activity. These compounds demonstrate inhibitory action against both gram-positive and gram-negative microorganisms, indicating their significance in the development of new antimicrobial agents (Dabholkar & Ravi, 2010).

Biological Activity and Medicinal Chemistry

The compound and its derivatives have been studied for their potential in medicinal chemistry. For example, the synthesis of substituted 4-amino-1,2,4-triazines has been developed to meet "green chemistry" principles, with these compounds attracting interest for their medicinal and pharmacological applications. This highlights the compound's role in the creation of environmentally friendly synthesis processes for biologically active molecules (Kobelev et al., 2019).

Agricultural Chemistry

The degradation of atrazine, a widely used herbicide, by benzoxazinones (related compounds) indicates a potential application in addressing soil and water contamination issues. The study on the reaction between DIBOA-Glc and atrazine provides insights into the use of such compounds in environmental remediation, demonstrating their ability to degrade pollutants and contribute to sustainable agricultural practices (Willett et al., 2016).

Antimicrobial Activities

The synthesis and evaluation of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives showcase the compound's potential in generating new antimicrobial agents. These derivatives exhibit significant in vitro antibacterial and antifungal activities, underscoring the compound's utility in developing new treatments for microbial infections (Rajurkar & Shirsath, 2017).

Co-crystallization Studies

Research on co-crystallization of benzoic acid derivatives with N-containing bases provides insights into the compound's applications in materials science, particularly in the formation of polymorphs and the study of molecular interactions. These findings are crucial for the development of new materials with tailored properties for various applications (Skovsgaard & Bond, 2009).

Eigenschaften

IUPAC Name |

4-[(E)-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O5/c20-9(6-14-10-11(21)16-13(24)19-18-10)17-15-5-7-1-3-8(4-2-7)12(22)23/h1-5H,6H2,(H,14,18)(H,17,20)(H,22,23)(H2,16,19,21,24)/b15-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXYGFYDLXYMHU-PJQLUOCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

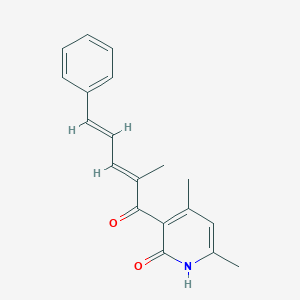

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

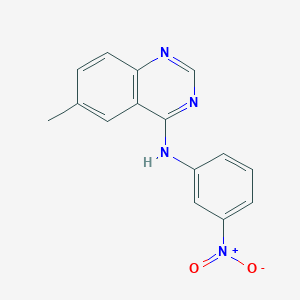

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

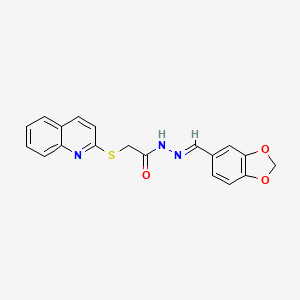

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)